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AA-dUTP sodium salt - 936327-10-5

AA-dUTP sodium salt

Catalog Number: EVT-254258
CAS Number: 936327-10-5
Molecular Formula: C₁₂H₂₀N₃NaO₁₄P₃+
Molecular Weight: 546.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AA-dUTP sodium salt is a fluorescent dye which can be used to stain cDNA.

Deoxyuridine triphosphate (dUTP)

TdT-mediated dUTP Nick-End Labeling (TUNEL)

Relevance: The TUNEL assay relies on the incorporation of labeled dUTP, which is structurally similar to AA-dUTP sodium salt. While the specific labeled dUTP used in TUNEL may vary, the fundamental principle relies on the structural similarity of these nucleotides to dUTP and their ability to be incorporated by TdT. This highlights a potential application of AA-dUTP sodium salt or its derivatives in apoptosis studies. One study observed increased TUNEL-positive cells in rat kidneys treated with candesartan and a low salt diet.

Overview

Aminoallyl deoxyuridine triphosphate sodium salt, commonly referred to as AA-dUTP sodium salt, is a modified nucleotide that plays a significant role in molecular biology, particularly in the synthesis of complementary DNA (cDNA) and the labeling of nucleic acids. This compound is classified as a nucleotide analog and is utilized primarily in various biochemical assays and research applications due to its unique fluorescent properties.

Source

AA-dUTP sodium salt can be sourced from several chemical suppliers, including Sigma-Aldrich, MedChemExpress, and Avantor, which provide it in various purities and formulations suitable for laboratory use .

Classification

AA-dUTP sodium salt is classified under the category of nucleotide triphosphates. It is specifically recognized for its ability to incorporate into DNA strands during synthesis processes, allowing for subsequent labeling and detection in various applications.

Synthesis Analysis

Methods

The synthesis of AA-dUTP sodium salt involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-deoxyuridine, which undergoes modification to introduce an aminoallyl group.
  2. Phosphorylation: The modified nucleoside is then phosphorylated using phosphoric acid derivatives to yield the triphosphate form.
  3. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications.

Technical Details

The synthesis process includes the use of solvents like dimethylformamide and buffers such as sodium borate to maintain optimal pH levels during reactions. The incorporation of fluorescent dyes can also be performed during the synthesis phase to create labeled versions of AA-dUTP sodium salt .

Molecular Structure Analysis

Structure

AA-dUTP sodium salt has a complex structure characterized by:

  • Chemical Formula: C12H20N3O14P3xNaC_{12}H_{20}N_{3}O_{14}P_{3}\cdot xNa
  • Molecular Weight: Approximately 405.2 g/mol (for the free acid form).

The structure consists of a deoxyribose sugar linked to a uracil base, with an aminoallyl group attached at the 5-position of the uracil ring.

Data

The compound's empirical formula reflects its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms, essential for its function as a nucleotide analog.

Chemical Reactions Analysis

Reactions

AA-dUTP sodium salt participates in several key reactions:

  1. Incorporation into DNA: During DNA synthesis, AA-dUTP is incorporated by DNA polymerases, replacing standard deoxyuridine triphosphate.
  2. Labeling Reactions: The amino group on AA-dUTP allows for conjugation with various fluorescent labels or biotin, facilitating detection in assays.

Technical Details

The reaction conditions are critical; optimal temperatures and buffer compositions are necessary to maximize incorporation efficiency and minimize errors during DNA synthesis.

Mechanism of Action

Process

The mechanism by which AA-dUTP sodium salt functions involves its incorporation into newly synthesized DNA strands during enzymatic reactions catalyzed by DNA polymerases. Once incorporated, the aminoallyl group can be targeted for further chemical modifications or labeling.

Data

Studies have shown that AA-dUTP can enhance the sensitivity of detection methods such as microarray analysis and quantitative polymerase chain reaction by allowing for fluorescent labeling that facilitates visualization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically supplied as a white to off-white powder.
  • Solubility: Soluble in water and common biological buffers.

Chemical Properties

  • Stability: Stable under recommended storage conditions but should be protected from moisture and light.
  • pH Range: Typically used in neutral to slightly alkaline solutions (pH 7-8).

Relevant data indicates that proper handling and storage are crucial for maintaining the integrity of AA-dUTP sodium salt for experimental use .

Applications

AA-dUTP sodium salt has diverse applications in scientific research:

  1. Fluorescent Labeling: Used extensively in labeling nucleic acids for visualization in techniques like fluorescence microscopy and flow cytometry.
  2. cDNA Synthesis: A critical component in reverse transcription reactions where it serves as a substrate for synthesizing cDNA from RNA templates.
  3. Microarray Analysis: Facilitates hybridization assays where labeled cDNA can be detected against probes on microarrays.
Enzymatic Incorporation Mechanisms of AA-dUTP in Nucleic Acid Synthesis

Polymerase Compatibility and Efficiency in cDNA Synthesis

AA-dUTP sodium salt (aminoallyl-dUTP) serves as a thymidine triphosphate analog where the methyl group of dTTP is replaced by a reactive aminoallyl group. This structural modification enables its enzymatic incorporation into cDNA during synthesis by DNA-dependent or RNA-dependent DNA polymerases. Key polymerases demonstrate differential incorporation efficiencies:

  • Taq DNA polymerase incorporates AA-dUTP at 75-85% efficiency relative to native dTTP, though processivity decreases for amplicons >3 kb due to steric effects of the bulky side chain [3] [7].
  • Klenow fragment (exo-) achieves near-quantitative incorporation in primer extension due to flexible active-site accommodation [7] [10].
  • Reverse transcriptases (MMLV, AMV) incorporate AA-dUTP during first-strand cDNA synthesis with 60-80% efficiency, influenced by buffer composition and dNTP ratios [1] [6].

Solvent optimization enhances incorporation kinetics. Molecular biology-grade water or TE buffer (pH 7.5) maintains AA-dUTP stability, while DMSO concentrations >5% reduce labeling density by promoting template secondary structures [3] [9].

Table 1: Polymerase-Specific Incorporation Efficiencies of AA-dUTP

PolymeraseApplicationRelative Efficiency (%)Optimal [dTTP:AA-dUTP] Ratio
Taq DNA PolymerasePCR amplification75-853:1 to 1:1
MMLV Reverse TranscriptasecDNA synthesis60-751:1 to 1:2
Klenow Fragment (exo-)Primer extension90-950:1 (full substitution)
TdT3'-end labeling>95Not applicable

Role in Reverse Transcription for Fluorescent Probe Generation

AA-dUTP’s primary utility lies in generating amine-functionalized cDNA for subsequent fluorescent labeling. This two-step approach involves:

  • Enzymatic incorporation: During reverse transcription, AA-dUTP replaces 20-40% of dTTP positions, creating primary amine handles along cDNA strands without disrupting polymerase activity [1] [6].
  • Chemoselective conjugation: Amine-reactive NHS esters of fluorophores (e.g., Cy3, Cy5, Alexa Fluor dyes) form stable amide bonds with incorporated aminoallyl groups under mild alkaline conditions (pH 8.5-9.0). This achieves labeling densities of 1 dye per 20-40 bases, ideal for microarray hybridization sensitivity [3] [7].

Critical protocol parameters include:

  • Post-synthesis purification: Unincorporated AA-dUTP must be removed via ethanol precipitation or column purification to prevent non-specific dye conjugation [7].
  • Coupling chemistry: NHS-ester reactions require carbonate-bicarbonate buffers (0.1M, pH 9.0) with 1-4 hour incubation at room temperature. Fluorescent labeling yields typically exceed 70% [7] [10].

Table 2: Fluorescent Probe Performance Metrics Using AA-dUTP

Labeling MethodLabeling Density (Dyes/kb)Signal-to-Noise RatioApplications
Direct incorporation25-40ModerateqPCR probes
AA-dUTP + NHS-Cy330-50HighMicroarray hybridization
AA-dUTP + Alexa Fluor 64735-60Very highSingle-molecule imaging

Optimization Strategies for AA-dUTP Integration During PCR Amplification

Maximizing AA-dUTP incorporation while maintaining amplification fidelity requires multiparameter optimization:

  • dNTP ratio modulation: Partial dTTP substitution (25-50% AA-dUTP) balances labeling efficiency with amplicon yield. Full substitution causes polymerase stalling beyond 15-20 cycles [4] [6].
  • Buffer engineering: Supplementing PCR buffers with 1-2mM MgCl₂ stabilizes nucleotide binding, while betaine (1.0-1.5M) mitigates DNA secondary structures induced by AA-dUTP’s altered hydrophobicity [7].
  • Thermal cycling adjustments: Reducing extension temperatures by 2-4°C (e.g., 70°C instead of 72°C) and increasing extension times by 15-30 sec/kb accommodate slower AA-dUTP incorporation kinetics [4] [9].

Crucially, proofreading polymerases (e.g., Pfu, Q5) exhibit <10% incorporation efficiency due to steric exclusion mechanisms. Modified archaeal polymerases like Pyrococcus furiosus dUTPase-enriched blends partially overcome this limitation by hydrolyzing misincorporated uracil analogs [5] [9].

Table 3: Optimization Parameters for AA-dUTP in PCR

ParameterOptimal RangeImpact on Amplification
AA-dUTP:dTTP ratio1:3 to 1:1Higher ratios reduce yield of long amplicons
Mg²⁺ concentration1.5-2.5 mMStabilizes primer-template binding
Cycle number≤35 cyclesPrevents cumulative damage to AA-dUTP-containing strands
Betaine concentration1.0-1.5 MCounteracts minor groove perturbations

Properties

CAS Number

936327-10-5

Product Name

AA-dUTP sodium salt

IUPAC Name

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C₁₂H₂₀N₃NaO₁₄P₃+

Molecular Weight

546.21

InChI

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ACQVEFOMEJFFBB-YJXLGPCOSA-N

SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

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